[1] Sigma-Aldrich - m-Toluoyl chloride
3-Methylbenzoyl chloride, also known as m-Toluoyl chloride, is an organic compound with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol. It appears as a clear to light brown liquid and has a pungent odor. The compound is classified as an acyl chloride, which is characterized by the presence of the acyl functional group attached to a chlorine atom. Its CAS number is 1711-06-4, and it is commonly utilized in organic synthesis and as a derivatization reagent for amines in analytical chemistry .
3-Methylbenzoyl chloride is known for its reactivity due to the presence of the carbonyl group adjacent to the chlorine atom. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as alcohols or amines can react with it to form esters or amides, respectively. Additionally, it can participate in Friedel-Crafts acylation reactions, allowing for the introduction of the 3-methylbenzoyl group into aromatic compounds .
A typical reaction involving 3-methylbenzoyl chloride can be represented as follows:
where R represents an amine group, resulting in the formation of an amide.
3-Methylbenzoyl chloride can be synthesized through several methods:
3-Methylbenzoyl chloride finds several applications in various fields:
Several compounds share structural similarities with 3-methylbenzoyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzoyl Chloride | C₇H₅ClO | Lacks methyl substitution; more reactive towards nucleophiles due to less steric hindrance. |
4-Methylbenzoyl Chloride | C₈H₇ClO | Methyl group at para position; different electronic effects influencing reactivity. |
2-Methylbenzoyl Chloride | C₈H₇ClO | Methyl group at ortho position; steric hindrance affects reaction pathways differently. |
3-Methylbenzoyl chloride's unique position of the methyl group at the meta position provides distinct steric and electronic properties compared to its ortho and para counterparts. This positioning influences its reactivity patterns and applications in organic synthesis.
Corrosive;Irritant